4-Hydroxycarbazeran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxycarbazeran is a derivative formed during the metabolism of Carbazeran. It serves as an enzyme probe and falls under the category of hydrazine compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxycarbazole can be obtained from 1,2,3,4-tetrahydro-4-oxocarbazole via dehydrogenation with freshly prepared Raney nickel . Another method involves the dehydration of 1,2,3,4-tetrahydro-4-oxocarbazole in an aqueous alkaline solution using Raney nickel as a catalyst .

Industrial Production Methods: The industrial production of 4-Hydroxycarbazole involves the reaction of cyclohexane-1,3-dione with phenylhydrazine to give cyclohexane-1,3-dione monophenylhydrazone, which is then converted by a Fischer rearrangement into 1,2,3,4-tetrahydro-4-oxo-carbazole. The dehydration of this intermediate yields 4-Hydroxycarbazole .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxycarbazeran undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products Formed:

Oxidation: Leads to the formation of corresponding ketones or carboxylic acids.

Reduction: Produces alcohols or amines.

Substitution: Results in halogenated derivatives of this compound

Aplicaciones Científicas De Investigación

4-Hydroxycarbazeran has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Serves as an enzyme probe to study metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s and schizophrenia.

Industry: Utilized in the production of high-quality, certified reference materials for analytical standards

Mecanismo De Acción

The mechanism of action of 4-Hydroxycarbazeran involves its metabolic conversion by enzymes such as aldehyde oxidase and sulfation. These enzymes facilitate the transformation of this compound into its active metabolites, which then interact with specific molecular targets and pathways to exert their effects .

Comparación Con Compuestos Similares

4-Hydroxycarbazole: Shares a similar structure but differs in its specific functional groups and applications.

Carbazeran: The parent compound from which 4-Hydroxycarbazeran is derived.

Uniqueness: this compound is unique due to its specific hydroxyl group, which significantly impacts its solubility, metabolism, and interaction with biological targets. This makes it a valuable compound for enzyme probing and studying metabolic pathways .

Actividad Biológica

4-Hydroxycarbazeran, a metabolite of carbazeran, has garnered attention due to its biological activity, particularly in drug metabolism and pharmacological effects. This article delves into the compound's biological activity, highlighting its metabolic pathways, effects on various biological systems, and relevant case studies.

Metabolism of this compound

This compound is primarily formed through the hydroxylation of carbazeran by aldehyde oxidase (AO) in human tissues. The metabolic pathway involves the conversion of carbazeran into this compound, which can further undergo phase II metabolism. This process is significant as it influences the pharmacokinetics and efficacy of carbazeran in clinical applications.

Table 1: Metabolic Pathways of Carbazeran and this compound

| Compound | Enzyme Involved | Metabolite | Reference |

|---|---|---|---|

| Carbazeran | AO | This compound | |

| This compound | UGT2B7/15 | Glucuronides | |

| This compound | SULT | Sulfated metabolites |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties, including:

- Calcium Channel Blockade : Similar to other phenolic compounds, it has shown potential as a voltage-activated calcium channel blocker, which may have implications for treating conditions like stroke and pain .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects in various biological systems.

Case Study 1: Drug Metabolism in Human Skin

A study utilizing full-thickness human skin explants demonstrated the metabolism of carbazeran to this compound. The research highlighted that skin tissues possess significant enzymatic activity capable of converting carbazeran into its active metabolite, thereby suggesting a role for skin in drug metabolism .

- Findings :

- Average metabolic rates for converting carbazeran to this compound were measured.

- Variability among different donors indicated interindividual differences in metabolic capacity.

Table 2: Metabolic Rates in Human Skin Explants

| Subject ID | Metabolic Rate (pmol/mg/h) |

|---|---|

| Donor A | 12 ± 1 |

| Donor B | 10 ± 2 |

| Donor C | 15 ± 3 |

Research Findings

Recent studies have focused on the implications of genetic polymorphisms on the metabolism of drugs like carbazeran. Variations in cytochrome P450 enzymes and aldehyde oxidases can significantly affect the pharmacokinetics of drugs, including the formation of metabolites like this compound.

Key Observations:

- CYP450 Enzyme Variability : Genetic polymorphisms in CYP450 enzymes can lead to different metabolic profiles among individuals, affecting drug efficacy and safety .

- Clinical Implications : Understanding these variations is crucial for personalized medicine approaches, particularly for drugs metabolized by AO and CYP450 enzymes.

Propiedades

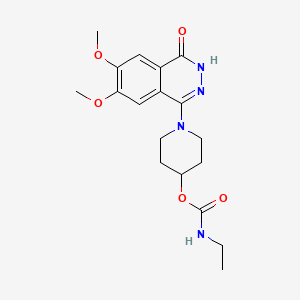

IUPAC Name |

[1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5/c1-4-19-18(24)27-11-5-7-22(8-6-11)16-12-9-14(25-2)15(26-3)10-13(12)17(23)21-20-16/h9-11H,4-8H2,1-3H3,(H,19,24)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFOKLMSOFKZBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCN(CC1)C2=NNC(=O)C3=CC(=C(C=C32)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96724-43-5 |

Source

|

| Record name | 4-Hydroxycarbazeran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096724435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYCARBAZERAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX2QDS9HCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.